Cas no 1417700-12-9 (N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide)
N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-[(1S)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide
- MLS003172140
- SMR001876045
- VU0420364-1
- Q27165229
- (S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
- (2S)-N-tert-butyl-2-[N-(4-tert-butylphenyl)-1-furan-2-ylformamido]-2-(pyridin-3-yl)acetamide
- CHEMBL2311739
- starbld0028416
- F88719
- N-[(1S)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide
- CHEBI:93536
- 1417700-12-9
- N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide
-
- Inchi: 1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m0/s1
- InChI-Schlüssel: JXGIYKRRPGCLFV-QFIPXVFZSA-N
- Lächelt: O=C([C@H](C1C=NC=CC=1)N(C(C1=CC=CO1)=O)C1C=CC(=CC=1)C(C)(C)C)NC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 433.23654186g/mol
- Monoisotopenmasse: 433.23654186g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 7
- Komplexität: 644
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topologische Polaroberfläche: 75.4
N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO854-20mg |
N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide |
1417700-12-9 | 97% | 20mg |
4325.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | Y1238388-25mg |
(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide |
1417700-12-9 | 97% | 25mg |
$245 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1238388-50mg |
(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide |
1417700-12-9 | 97% | 50mg |
$390 | 2024-06-05 | |
| Chemenu | CM451301-100mg |
(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide |
1417700-12-9 | 95%+ | 100mg |
$893 | 2023-03-07 | |
| Ambeed | A1440633-25mg |
(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide |
1417700-12-9 | 97% | 25mg |
$132.0 | 2025-02-19 | |
| Ambeed | A1440633-50mg |
(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide |
1417700-12-9 | 97% | 50mg |
$224.0 | 2025-02-19 | |
| Ambeed | A1440633-100mg |
(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide |
1417700-12-9 | 97% | 100mg |
$380.0 | 2025-02-19 | |
| Aaron | AR01KKXR-10mg |
(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide |
1417700-12-9 | 97% | 10mg |
$77.00 | 2025-02-11 | |
| eNovation Chemicals LLC | Y1238388-10mg |
(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide |
1417700-12-9 | 97% | 10mg |
$125 | 2025-02-19 | |
| Aaron | AR01KKXR-25mg |
(S)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide |
1417700-12-9 | 97% | 25mg |
$231.00 | 2023-12-16 |
N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide Verwandte Literatur
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Weitere Informationen zu N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide
N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butyphenyl)-2-furancarboxamide (CAS No. 1417700-12-9): A Novel Compound with Promising Therapeutic Potential
Introduction
The compound N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide, identified by its CAS number 1417700-12-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule is characterized by its unique structural features, including the presence of a 3-pyridinyl group, a 2-furancarboxamide moiety, and a tert-butylphenyl substituent. Recent studies have highlighted its potential applications in targeting inflammatory pathways and modulating cellular signaling mechanisms, making it a focal point for researchers in drug discovery and development.
Chemical Structure and Synthesis
The synthesis of N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide involves a multi-step process that combines heterocyclic chemistry with functional group manipulation. The key structural elements include the 2-furancarboxamide backbone, which is known for its ability to interact with nucleophilic residues in biological systems, and the 3-pyridinyl group, which confers aromaticity and enhances molecular stability. The tert-butylphenyl substituent contributes to steric hindrance and hydrophobic interactions, which are critical for the compound's bioavailability and target specificity. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high stereochemical purity, as demonstrated in a 2023 study published in Journal of Medicinal Chemistry.
Pharmacological Activity and Mechanism of Action
Experimental data from recent clinical and preclinical studies suggest that N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide exhibits potent anti-inflammatory and immunomodulatory properties. The compound's mechanism of action is primarily attributed to its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. A 2022 study published in Pharmacological Research demonstrated that the 3-pyridinyl moiety plays a critical role in the compound's interaction with the IKK complex, thereby reducing the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the 2-furancarboxamide group has been shown to modulate the activity of protein kinases, further enhancing the compound's therapeutic potential.
Applications in Drug Discovery
The unique chemical structure of N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide makes it a promising candidate for the development of novel therapeutics targeting chronic inflammatory diseases. In particular, its ability to suppress the NF-κB pathway has led to its evaluation as a potential treatment for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A 2023 preclinical study published in Drug Discovery Today reported that the compound significantly reduced joint inflammation in a murine model of rheumatoid arthritis, with minimal systemic toxicity. These findings underscore the compound's potential as a lead molecule for the design of more selective and safer anti-inflammatory agents.
Challenges and Future Directions
Despite its promising therapeutic profile, the development of N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide as a drug candidate faces several challenges. One major hurdle is the optimization of its pharmacokinetic properties, particularly its oral bioavailability and metabolic stability. Recent efforts have focused on modifying the tert-butylphenyl substituent to enhance its solubility and reduce potential off-target effects. Additionally, further studies are needed to elucidate the compound's long-term safety profile and its potential interactions with other therapeutic agents. Ongoing research in computational chemistry and molecular docking simulations is expected to provide valuable insights into the compound's binding affinity and selectivity, facilitating the design of more effective derivatives.
Conclusion
The compound N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide (CAS No. 1417700-12-9) represents a significant breakthrough in the field of pharmaceutical science. Its unique structural features and pharmacological activity have positioned it as a promising candidate for the treatment of inflammatory and autoimmune diseases. Continued research into its synthesis, mechanism of action, and therapeutic applications is expected to further expand its potential impact on human health.
1417700-12-9 (N-[(1S)-2-(Tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)